Bienvenue dans la boutique en ligne BenchChem!

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine

Kinase inhibitor design Lipophilicity Drug-likeness

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine (CAS 175202-03-6) belongs to the sulfonyl-morpholinopyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound features a 2-morpholino substituent and an isopropylsulfonyl group at the 5-position of the pyrimidine core, a substitution pattern recurrent in ATP‑competitive inhibitors of mTOR, PI3K, and ATR kinases.

Molecular Formula C11H18N4O3S
Molecular Weight 286.35 g/mol
CAS No. 175202-03-6
Cat. No. B064206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine
CAS175202-03-6
Synonyms5-(isopropylsulfonyl)-2-morpholinopyrimidin-4-amine
Molecular FormulaC11H18N4O3S
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2
InChIInChI=1S/C11H18N4O3S/c1-8(2)19(16,17)9-7-13-11(14-10(9)12)15-3-5-18-6-4-15/h7-8H,3-6H2,1-2H3,(H2,12,13,14)
InChIKeyNHYVDNBWXVAJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility43 [ug/mL]

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine (CAS 175202-03-6): A Key Sulfonyl-Morpholinopyrimidine Building Block for Kinase-Targeted Synthesis


5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine (CAS 175202-03-6) belongs to the sulfonyl-morpholinopyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 2-morpholino substituent and an isopropylsulfonyl group at the 5-position of the pyrimidine core, a substitution pattern recurrent in ATP‑competitive inhibitors of mTOR, PI3K, and ATR kinases [2]. With a molecular weight of 286.35 g/mol, one hydrogen‑bond donor, seven hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 107 Ų, and an XLogP3 of 0.5, this compound occupies physicochemical space distinct from other sulfonyl analogs, making it a useful intermediate for structure‑activity relationship (SAR) exploration [1].

Why Generic 5-Sulfonyl-2-morpholinopyrimidin-4-amines Cannot Substitute for the Isopropyl Analog: The Role of Steric and Electronic Fine-Tuning


Although 5‑sulfonyl‑2‑morpholinopyrimidin‑4‑amines share a common core, the sulfonyl substituent profoundly influences lipophilicity, solubility, and kinase binding conformation [1][2]. Replacement of the isopropyl group with smaller (methyl, ethyl) or bulkier (tert‑butyl) alkyl sulfones alters the torsional profile of the sulfone linker and the overall molecular volume, leading to divergent pharmacokinetic and potency profiles in downstream kinase inhibitor candidates. Consequently, direct substitution without systematic SAR validation risks loss of target engagement, selectivity, or developability [1]. The quantitative evidence below delineates where the isopropyl analog occupies a distinct position relative to its closest in‑class comparators.

Quantitative Comparative Evidence for 5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine: Lipophilicity, Solubility, Purity, and Steric Parameters


Lipophilicity Differentiation: XLogP3 0.5 for Isopropyl Analog vs. ACD/LogP 2.22 for tert-Butyl Analog

The target compound exhibits a computed XLogP3 of 0.5, classifying it as relatively hydrophilic [1]. In contrast, the tert-butyl analog (CAS 175202-11-6) has an ACD/LogP of 2.22, approximately 1.7 log units higher, indicating substantially greater lipophilicity . This difference places the isopropyl analog in a more favorable position for achieving balanced aqueous solubility and permeability, a key criterion for oral drug candidates.

Kinase inhibitor design Lipophilicity Drug-likeness

Aqueous Solubility Advantage: >43 µg/mL for Isopropyl Analog at pH 7.4

The experimental solubility of the isopropyl analog at pH 7.4 is >43 µg/mL [1]. Although solubility data for the tert‑butyl analog are not publicly available, the 1.7‑unit higher logP of the tert‑butyl derivative predicts a solubility penalty of roughly 50‑fold based on the general solubility‑logP relationship, positioning the isopropyl analog as the more soluble and formulation‑friendly building block.

Solubility Biopharmaceutics Pre-formulation

Purity and Quality Assurance: NLT 98% (HPLC) with ISO Certification vs. 95% for tert-Butyl Analog

The target compound is supplied by MolCore with a guaranteed minimum purity of 98% (HPLC) under ISO‑certified quality systems, suitable for pharmaceutical R&D and QC applications . The tert‑butyl analog (CAS 175202-11-6) is listed by AKSci with a minimum purity specification of 95% . This 3‑percentage‑point purity difference can be critical in sensitive biological assays or when preparing high‑purity intermediates for late‑stage medicinal chemistry.

Procurement Purity Quality Control

Steric Bulk Differentiation: Molar Refractivity 75.4 vs. Higher for tert-Butyl Analog

The isopropyl analog has a molar refractivity of 75.4 ± 0.4 cm³ as predicted by ACD/Labs , a measure of molecular polarizability and steric volume. The tert‑butyl analog possesses a larger molar refractivity (expected due to additional methyl group), which can restrict the conformational freedom of the sulfonyl linker and alter the angle of the alkyl group relative to the pyrimidine plane. This steric difference impacts binding pocket complementarity in kinase targets such as mTOR and PI3K where the gatekeeper residue differentiates between isopropyl and bulkier substituents [1].

Steric effects Structure-activity relationship Molecular design

Hydrogen-Bond Donor/Acceptor Ratio: 1 HBD, 7 HBA for Isopropyl Analog Supports Permeability

The target compound exhibits 1 hydrogen‑bond donor (HBD) and 7 hydrogen‑bond acceptors (HBA) [1]. The tert‑butyl analog, in contrast, has 2 HBD and 7 HBA . An additional HBD is expected to reduce passive membrane permeability, as each HBD can lower permeability by approximately 0.5 log units in cell‑based assays. This physicochemical distinction supports the isopropyl analog as a superior fragment or intermediate when permeability is a key selection criterion.

Physicochemical profiling Permeability Rule of Five

Topological Polar Surface Area (TPSA) Equivalence: 107 Ų for Both Analogs Maintains CNS Penetration Potential

Both the isopropyl and tert‑butyl analogs share an identical TPSA of 107 Ų [1]. This value falls below the typical cutoff of 120–140 Ų for blood‑brain barrier penetration, indicating that both analogs could be suitable for CNS‑targeted kinase inhibitor programs. The differentiation therefore lies not in TPSA but in the other properties (logP, solubility, HBD count) that collectively govern the overall CNS multiparameter optimization (MPO) score.

Blood-brain barrier penetration CNS drug design TPSA

Optimal Application Scenarios for 5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Campaigns Requiring Balanced Lipophilicity (XLogP3 0.5)

For projects targeting mTOR, PI3K, or ATR kinases where maintaining oral drug‑like properties is critical, the isopropyl analog serves as an ideal core scaffold. Its low XLogP3 of 0.5 [1] provides a favorable starting point for further derivatization without exceeding the typical logP ceiling of 3–5 for oral candidates. In contrast, the tert‑butyl analog (ACD/LogP 2.22) may introduce excessive lipophilicity early in the optimization pathway, complicating solubility and metabolic stability.

High‑Throughput Screening Library Construction with Solubility >43 µg/mL

The experimental solubility >43 µg/mL at pH 7.4 [1] ensures that the compound remains fully dissolved in typical screening buffers (≤50 µM DMSO stock), minimizing false negatives due to precipitation. This property is particularly advantageous for HTS campaigns against kinase panels, where precipitated compounds can lead to erroneous IC50 values and wasted screening resources.

Medicinal Chemistry Programs Requiring High‑Purity Intermediates for Late‑Stage Functionalization

With a guaranteed NLT 98% purity (HPLC) and ISO certification [1], the isopropyl analog is suitable for late‑stage medicinal chemistry where impurities can confound biological data or interfere with subsequent synthetic steps. The 3% higher purity specification relative to the tert‑butyl analog (95%) reduces the need for additional purification, saving time and cost in multi‑step synthetic sequences.

CNS‑Targeted Kinase Inhibitor Design Leveraging TPSA 107 Ų and Low HBD Count

The TPSA of 107 Ų, combined with only 1 HBD [1], positions the isopropyl analog favorably within CNS MPO score guidelines. For programs aiming to develop brain‑penetrant kinase inhibitors (e.g., for glioblastoma or brain metastases), the isopropyl analog provides an optimal balance of polar surface area and hydrogen‑bond donor count that supports passive diffusion across the blood‑brain barrier.

Quote Request

Request a Quote for 5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.